4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide

Medicinal chemistry 5-HT₂A antagonist Structure-activity relationship

4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide (CAS 1030127-04-8, molecular formula C₂₆H₂₂ClFN₄O₂, MW 476.94) is a fully synthetic small molecule that combines an indole-3-carboxamide core, a piperazine-carbonyl linker bearing a 2-fluorophenyl substituent, and a 4-chlorobenzamide tail. The compound belongs to the N-(indolcarbonyl)piperazine derivative class originally disclosed by Merck Patent GmbH as potent antagonists at the serotonin 5-HT₂A receptor, with potential utility in psychosis, schizophrenia, and related neurological indications.

Molecular Formula C26H22ClFN4O2
Molecular Weight 476.94
CAS No. 1030127-04-8
Cat. No. B2928739
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide
CAS1030127-04-8
Molecular FormulaC26H22ClFN4O2
Molecular Weight476.94
Structural Identifiers
SMILESC1CN(CCN1C2=CC=CC=C2F)C(=O)C3=C(C4=CC=CC=C4N3)NC(=O)C5=CC=C(C=C5)Cl
InChIInChI=1S/C26H22ClFN4O2/c27-18-11-9-17(10-12-18)25(33)30-23-19-5-1-3-7-21(19)29-24(23)26(34)32-15-13-31(14-16-32)22-8-4-2-6-20(22)28/h1-12,29H,13-16H2,(H,30,33)
InChIKeyPUGWFMKXYDFIII-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide (CAS 1030127-04-8): Structural Identity and N-(Indolcarbonyl)piperazine Class Profile for Scientific Procurement


4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide (CAS 1030127-04-8, molecular formula C₂₆H₂₂ClFN₄O₂, MW 476.94) is a fully synthetic small molecule that combines an indole-3-carboxamide core, a piperazine-carbonyl linker bearing a 2-fluorophenyl substituent, and a 4-chlorobenzamide tail . The compound belongs to the N-(indolcarbonyl)piperazine derivative class originally disclosed by Merck Patent GmbH as potent antagonists at the serotonin 5-HT₂A receptor, with potential utility in psychosis, schizophrenia, and related neurological indications [1]. Its structure is defined by the ortho-fluorine pattern on the phenylpiperazine moiety, a feature that distinguishes it from the para-substituted analogues more commonly explored within the same patent family.

1
Ortho-fluorophenylpiperazine 5-HT2A antagonist chemical probe for serotonin signaling studies
2
Differentiated from para-fluoro analogues; supports ortho/para SAR and conformational bias investigation
3
4-Chlorobenzamide halogen-bond motif enables binding-mode and residence-time analysis

Why Generic Substitution of N-(Indolcarbonyl)piperazine 5-HT₂A Antagonists Fails: The Ortho-Fluorophenyl and 4-Chlorobenzamide Differentiation of CAS 1030127-04-8


Within the N-(indolcarbonyl)piperazine class, subtle variations in the arylpiperazine and benzamide substituents produce marked shifts in receptor affinity, selectivity, and physicochemical behaviour [1]. The target compound incorporates a 2-fluorophenyl group on the piperazine ring, unlike the para-fluorophenyl or unsubstituted phenyl variants that dominate the patent examples [2]. Ortho-fluorination alters the basicity and conformational preference of the piperazine nitrogen, which directly impacts the protonation state required for 5-HT₂A binding [1]. Additionally, the 4-chlorobenzamide terminus presents a distinct hydrogen-bond acceptor profile and lipophilic surface compared to the 3-methylbenzamide or unsubstituted benzamide congeners. These structural differences mean that procurement of a generic “N-(indolcarbonyl)piperazine” or a close para-substituted analogue cannot guarantee equivalent target engagement or selectivity without experimental verification.

Piperazine basicity shift
Ortho-fluorine lowers piperazine pKa ~0.5–0.8 units versus para-fluoro analogues, altering protonation-dependent 5-HT2A binding kinetics.
Halogen-bond motif absent in close congeners
4-Chlorobenzamide introduces a halogen-bond acceptor and higher lipophilicity (ΔSlogP ≈+0.5) not found in 3-methyl or unsubstituted benzamide analogues.
Metabolic soft-spot removed
Absence of 5-methyl on the indole core eliminates a predicted CYP oxidation site present in the closest patent example, potentially altering microsomal stability ranking.

Product-Specific Quantitative Differentiation Evidence for 4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide (CAS 1030127-04-8)


Ortho- vs. Para-Fluorophenylpiperazine Substitution: Impact on Calculated Basicity (pKa) and Conformational Landscape

The target compound bears a 2-fluorophenyl substituent on the piperazine ring, whereas the closest published comparator in the same patent family, 4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide, contains a para-fluorophenyl group . Ortho-fluorine substitution introduces an electron-withdrawing effect proximate to the basic piperazine nitrogen, reducing its calculated pKa by approximately 0.5–0.8 log units relative to the para-fluoro analogue (estimated pKa ~7.1 vs. ~7.8 for the para congener) . This shift alters the fraction of protonated species at physiological pH, a critical determinant of ionic interactions with the Asp155 residue in the 5-HT₂A orthosteric pocket. Furthermore, the ortho-fluorine restricts rotation around the N-aryl bond, stabilising a distinct low-energy conformer that differs from the para-fluoro analogue by approximately 60° in the dihedral angle between the piperazine and phenyl rings.

piperazine pKa shift
Class-level inference
ΔpKa ≈ –0.5 to –0.8
distinct low-energy conformer
May influence ionic binding contribution and selectivity interpretation
In silico prediction; experimental pKa and binding kinetics not available
Medicinal chemistry 5-HT₂A antagonist Structure-activity relationship

Benzamide Substituent Differentiation: 4-Chlorobenzamide vs. 3-Methylbenzamide in the N-(Indolcarbonyl)piperazine Series

The target compound terminates in a 4-chlorobenzamide group, whereas a closely related analogue, N-[2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl]-3-methylbenzamide, presents a 3-methylbenzamide moiety . The chlorine atom contributes a larger molar refractivity (6.0 vs. 5.8 for methyl) and a negative electrostatic potential surface, creating a halogen-bond acceptor site that is absent in the methyl analogue [1]. The calculated octanol-water partition coefficient (SlogP) for the 4-chlorobenzamide derivative is approximately 4.8, compared to approximately 4.3 for the 3-methylbenzamide analogue, reflecting a modest but meaningful increase in lipophilicity.

4-Cl vs 3-CH3 benzamide
Cross-study comparable
ΔSlogP ≈ +0.5
halogen-bond acceptor present
May alter membrane permeability and residence time at 5-HT2A
Calculated values; direct receptor affinity data absent
Lipophilic ligand efficiency 5-HT₂A SAR Property-based design

Indole Core Substitution Pattern: Absence of 5-Methyl Group Differentiates Target Compound from Close Patent Example

The target compound possesses an unsubstituted indole core, whereas the closest patent comparator, 4-chloro-N-[2-[4-(4-fluorophenyl)piperazine-1-carbonyl]-5-methyl-1H-indol-3-yl]benzamide, bears a 5-methyl substituent on the indole ring . The 5-methyl group is a known metabolic soft spot: it undergoes CYP450-mediated oxidation to a hydroxymethyl metabolite, which can be further oxidised to a reactive aldehyde intermediate [1]. By eliminating this methyl group, the target compound removes this oxidative liability, potentially improving metabolic stability in liver microsome assays, although direct comparative intrinsic clearance data are not publicly available for this specific pair.

indole 5-methyl absence
Class-level inference
One fewer CYP soft-spot
5-methyl oxidation pathway absent
Predicted to reduce oxidative metabolic liability
Intrinsic clearance data not publicly available
Indole SAR 5-HT₂A antagonist Metabolic stability

Human Organic Cation Transporter 1 (OCT1) Inhibition: Single Available Quantitative Bioactivity Data Point

The BindingDB entry BDBM50241341 reports an IC₅₀ of 138 µM for inhibition of human OCT1 (SLC22A1) expressed in HEK293 cells, assessed via reduction in ASP⁺ substrate uptake [1]. This represents the only publicly available quantitative bioactivity measurement directly linked to this CAS number. While 138 µM represents weak inhibition, it provides a baseline for assessing potential drug-drug interaction risk via OCT1. No comparator data from close structural analogues are available in the same assay format, so class-level inference must be applied: the piperazine moiety is a known OCT1 pharmacophore, and the ortho-fluorophenyl substitution may lower OCT1 affinity compared to unsubstituted phenylpiperazine analogues, which typically show IC₅₀ values in the 10–50 µM range [2].

OCT1 inhibition
Reported
IC50 138 µM (HEK293)
Weaker inhibition vs phenylpiperazine class average; may reduce DDI risk interpretation
Single data point; class-level comparator applied
Transporter inhibition OCT1 Drug-drug interaction

Best Research and Industrial Application Scenarios for 4-chloro-N-{2-[4-(2-fluorophenyl)piperazine-1-carbonyl]-1H-indol-3-yl}benzamide (CAS 1030127-04-8)


Chemical Probe for Ortho-Fluorophenylpiperazine 5-HT₂A Antagonist Conformational Analysis

The ortho-fluorine substituent restricts N-aryl bond rotation and shifts the piperazine pKa, making this compound a valuable chemical probe for investigating how piperazine basicity and conformational bias influence 5-HT₂A binding kinetics. Researchers studying the role of the conserved Asp155–piperazine salt bridge in receptor activation can use this analogue alongside para-fluoro and unsubstituted phenylpiperazine controls to deconvolute electrostatic vs. steric contributions to antagonism [1].

In Vitro Selectivity Profiling Against Closely Related N-(Indolcarbonyl)piperazine Analogues

Given the absence of publicly disclosed 5-HT₂A Kᵢ data for this specific analogue, a primary application is broad-panel selectivity profiling (e.g., Eurofins/CEREP 5-HT panel) to generate the missing potency and selectivity fingerprints. The compound can be benchmarked head-to-head against the para-fluorophenyl and 3-methylbenzamide comparator structures, enabling the first direct experimental comparison of ortho- vs. para-fluorine effects on 5-HT₂A, 5-HT₂B, and 5-HT₂C receptor subtypes [2].

In Silico Model Validation for Halogen-Bond-Enhanced 5-HT₂A Antagonism

The 4-chlorobenzamide moiety provides a halogen-bond donor site that is absent in methyl-substituted congeners. Computational chemists can use this compound to validate docking scoring functions and free-energy perturbation (FEP) predictions that explicitly account for halogen bonding (C–Cl···O=C interactions with backbone carbonyls in the receptor). Comparison with the 3-methylbenzamide analogue allows for direct attribution of affinity differences to the halogen-bond contribution [1].

Metabolic Soft-Spot Comparison in Liver Microsome Intrinsic Clearance Assays

The absence of the 5-methyl group on the indole core (present in the closest patent example) makes this compound a useful partner for paired intrinsic clearance experiments in human and rodent liver microsomes. Comparing the metabolic stability of the unsubstituted indole with the 5-methyl analogue can quantify the contribution of the methyl soft-spot to oxidative clearance, informing lead optimisation decisions in CNS drug discovery programmes targeting 5-HT₂A [2].

Application
Selection Property
Validation Focus
5-HT2A conformational pharmacology
Ortho-fluorophenyl pKa and conformational bias
Asp155 salt-bridge binding kinetics
5-HT receptor subtype profiling
Ortho- vs para-fluorophenyl fingerprint
5-HT2A/2B/2C selectivity interpretation
Halogen-bond in silico validation
4-Chlorobenzamide halogen-bond motif
Scoring function and FEP affinity prediction
Liver microsome stability comparison
Absence of 5-methyl indole soft-spot
Oxidative clearance contribution
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